

The Antimicrobial Potential of Iodine and its Derivatives: A Technical Guide

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Compound of Interest			
Compound Name:	lodol		
Cat. No.:	B189636	Get Quote	

Disclaimer: The term "**lodol**" does not correspond to a well-defined chemical entity with established antimicrobial properties in the reviewed scientific literature. This guide, therefore, explores the broader and well-documented antimicrobial potential of iodine and its various formulations, which may be what is being referenced by the term "**lodol**."

Introduction

lodine has a long and proven history as a potent broad-spectrum antimicrobial agent. Its use in medicine dates back centuries, primarily for antisepsis and disinfection. The continued relevance of iodine in an era of increasing antimicrobial resistance stems from its multifaceted mechanism of action, which makes the development of microbial resistance highly unlikely.[1] [2] This technical guide provides an in-depth overview of the antimicrobial properties of iodine and its derivatives, focusing on quantitative data, mechanisms of action, and the experimental protocols used to evaluate its efficacy.

Quantitative Antimicrobial Data

The antimicrobial efficacy of iodine-containing compounds is typically quantified by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[3][4][5] The MBC is the lowest concentration that results in microbial death.



The following tables summarize the antimicrobial activity of various iodine-containing compounds against a range of pathogenic microorganisms.

Table 1: Minimum Inhibitory Concentration (MIC) of Iodine-Containing Compounds

Compound	Microorganism	MIC (μg/mL)	Reference
lodine-Lithium-α- Dextrin (ILaD)	Gram-positive cocci (189 isolates)	124 - 512 mg/L (in growth media)	[6]
6.2 - 12.5 mg/L (in buffer solution)	[6]		
lodine-Lithium-α- Dextrin (ILaD)	Gram-negative bacilli (189 isolates)	124 - 512 mg/L (in growth media)	[6]
6.2 - 12.5 mg/L (in buffer solution)	[6]		
lodo-quinoline derivative (6o)	Escherichia coli	6.25	[7]
Pseudomonas aeruginosa	6.25	[7]	
lodine coordination compound (KC-270)	E. coli BAA-196	1309.1 (based on I2 concentration)	[1]
lodine coordination compound (KC-271)	S. aureus BAA-39	1309.1 (based on I2 concentration)	[1]

Note: The effectiveness of iodine compounds can be influenced by the experimental conditions, such as the presence of organic matter (e.g., proteins), which can reduce its activity.[8]

Mechanisms of Antimicrobial Action

lodine's potent antimicrobial activity is a result of its ability to act on multiple cellular targets, disrupting essential microbial structures and metabolic pathways.[1] This multi-targeted approach is a key reason for the lack of significant reported microbial resistance to iodine.[1][2]





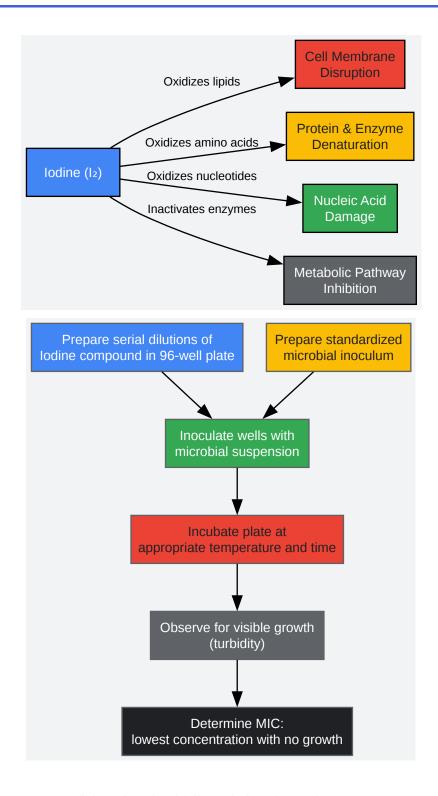


The primary mechanisms include:

- Oxidation of Cellular Components: Iodine is a strong oxidizing agent. It readily oxidizes amino acids, nucleotides, and fatty acids, leading to the denaturation of proteins and enzymes, and damage to nucleic acids.[2]
- Disruption of Cell Wall and Membrane: Iodine can interfere with the electron transport chain, inhibiting ATP production in aerobic bacteria.[9] It has also been shown to disrupt the structure of microbial cell walls and membranes, leading to leakage of cellular contents and cell death.[9][10]
- Inhibition of Protein Synthesis: By interacting with amino acids, iodine can alter protein structure and function, including enzymes essential for various metabolic processes.[11][12]
- Inhibition of Nucleic Acid Synthesis: Iodine can interact with and damage microbial DNA and RNA, thereby inhibiting replication and transcription.[11][12]

Below is a diagram illustrating the multifaceted mechanism of action of iodine.





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